1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane
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Overview
Description
1-(1H-Imidazol-2-yl)-2-azabicyclo[211]hexane is a compound that features a unique bicyclic structure fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of acyloins with monosubstituted ureas, followed by intramolecular cyclization . The reaction conditions often involve the use of solvents like acetic acid, ethylene glycol, or toluene, and may require acidic catalysis with agents such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include continuous flow synthesis techniques and the use of more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
1-Substituted 1H-imidazol-2(3H)-ones: These compounds share the imidazole ring but differ in their substituents and overall structure.
Imidazole 3-oxides: These compounds have an additional oxygen atom, which can significantly alter their reactivity and applications.
Uniqueness
1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane is unique due to its bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H11N3/c1-2-10-7(9-1)8-3-6(4-8)5-11-8/h1-2,6,11H,3-5H2,(H,9,10) |
InChI Key |
FNBDVFPVBSAAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(NC2)C3=NC=CN3 |
Origin of Product |
United States |
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